(3,6-Dichloro-2-fluorophenyl)methanamine hydrochloride

Purity Quality specification Procurement

(3,6-Dichloro-2-fluorophenyl)methanamine hydrochloride (CAS 2109805-53-8, C₇H₇Cl₃FN, MW 230.49 g/mol) is the hydrochloride salt of a tri-halogenated benzylamine scaffold bearing chlorine substituents at the 3- and 6-positions and a fluorine at the 2-position of the phenyl ring. It is supplied as a crystalline salt, with commercially available purity reported at 95% or 98% depending on the vendor, and is typically stored at 2–8°C under inert atmosphere and protected from light.

Molecular Formula C7H7Cl3FN
Molecular Weight 230.5 g/mol
CAS No. 2109805-53-8
Cat. No. B6595297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,6-Dichloro-2-fluorophenyl)methanamine hydrochloride
CAS2109805-53-8
Molecular FormulaC7H7Cl3FN
Molecular Weight230.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1Cl)CN)F)Cl.Cl
InChIInChI=1S/C7H6Cl2FN.ClH/c8-5-1-2-6(9)7(10)4(5)3-11;/h1-2H,3,11H2;1H
InChIKeyKGFXBYBADLCTIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3,6-Dichloro-2-fluorophenyl)methanamine Hydrochloride CAS:2109805-53-8 – Procurement-Relevant Identity


(3,6-Dichloro-2-fluorophenyl)methanamine hydrochloride (CAS 2109805-53-8, C₇H₇Cl₃FN, MW 230.49 g/mol) is the hydrochloride salt of a tri-halogenated benzylamine scaffold bearing chlorine substituents at the 3- and 6-positions and a fluorine at the 2-position of the phenyl ring . It is supplied as a crystalline salt, with commercially available purity reported at 95% or 98% depending on the vendor, and is typically stored at 2–8°C under inert atmosphere and protected from light . This compound class serves as a versatile building block (typically as a free-base amine nucleophile after neutralization) for medicinal chemistry library synthesis and agrochemical intermediate preparation .

Why Generic Substitution Is Not Advisable for (3,6-Dichloro-2-fluorophenyl)methanamine Hydrochloride Procurement


The 3,6-dichloro-2-fluoro substitution pattern on this benzylamine scaffold is not interchangeable with other dichlorobenzylamine or fluorobenzylamine positional isomers. In the broader halogenated benzylamine structural class, the specific positions of chlorine atoms on the phenyl ring fundamentally govern reactivity and molecular recognition with biological targets [1]. Within the dichlorobenzylamine algicide series, 3,4-dichloro substitution yields compounds with high activity against Cochlodinium polykrikoides, whereas alternative dichloro patterns produce markedly different potency profiles [2]. Furthermore, matched-pair analyses demonstrate that fluorine-versus-chlorine substitution on aryl rings generates measurable differences in binding constants, lipophilicity (typically a ~0.5–1.0 logD shift when chlorine replaces fluorine), and metabolic stability in pharmaceutical contexts [3]. Consequently, replacing (3,6-dichloro-2-fluorophenyl)methanamine hydrochloride with a different dichlorobenzylamine positional isomer or a non-halogenated benzylamine introduces uncontrolled changes in both physicochemical properties and biological readouts, compromising the reproducibility of structure-activity studies.

Quantitative Differentiation Evidence for (3,6-Dichloro-2-fluorophenyl)methanamine Hydrochloride (CAS 2109805-53-8)


Purity Advantage: 98% (Leyan) vs. 95% Standard Baseline for (3,6-Dichloro-2-fluorophenyl)methanamine Hydrochloride Procurement

Among commercially available lots of (3,6-dichloro-2-fluorophenyl)methanamine hydrochloride, the product supplied by Leyan (Cat. No. 1769845) is specified at 98% purity , representing a 3-percentage-point advantage over the 95% purity baseline offered by alternative suppliers such as Bidepharm . Both specifications are verified by HPLC, NMR, and/or GC batch quality control .

Purity Quality specification Procurement

Physicochemical Differentiation: Hydrochloride Salt vs. Free-Base Form – Solubility and Handling for (3,6-Dichloro-2-fluorophenyl)methanamine

(3,6-Dichloro-2-fluorophenyl)methanamine hydrochloride (CAS 2109805-53-8) is a crystalline solid at ambient temperature, whereas its corresponding free base (CAS 916420-66-1) is described as a faint yellow solid or liquid with a reported melting point of 44°C to 47°C . The hydrochloride salt form confers measurable advantages in aqueous solubility over the free base, a class-level property predictable from the ionization constant difference (salt formation typically increases aqueous solubility by 1–3 orders of magnitude for benzylamine derivatives) [1].

Salt form Solubility Stability Physical state

Class-Level Structural Advantage: 3,6-Dichloro-2-fluoro Substitution Pattern vs. Alternative Dichlorobenzylamine Isomers

The 3,6-dichloro-2-fluoro substitution pattern of the target compound is structurally distinct from the 3,4-dichloro isomer series for which systematic algicidal SAR data exist. In a 65-compound dichlorobenzylamine derivative series tested against Cochlodinium polykrikoides, the 3,4-dichloro substitution pattern yielded compounds with algicidal activity exceeding 90% at certain concentrations, whereas alternative dichloro regioisomers exhibited divergent activity profiles [1]. Although direct data for the 3,6-dichloro-2-fluoro specific pattern are not available in this published series, the regioisomer-dependent activity gradient establishes that the position of chlorine substituents is a primary determinant of biological readout – a principle reinforced by matched-pair halogen analyses showing that Cl→F substitution on aryl rings alters target binding constants (ΔpIC₅₀) in a protein-dependent manner [2].

Structure-activity relationship Halogen pattern Regioisomer

Storage Stability: 2–8°C Refrigerated Specification Provides Handling Clarity for Procurement Planning

The target compound's recommended storage condition is 2–8°C under inert gas and protected from light . In contrast, the free-base analog (CAS 916420-66-1) is stored at ambient temperature without explicit refrigeration requirement, as per standard supplier listings . This indicates the hydrochloride salt has higher inherent reactivity or hygroscopicity warranting cold-chain storage, a difference that directly impacts procurement logistics and shelf-life planning.

Storage condition Stability Logistics

Evidence-Backed Application Scenarios for (3,6-Dichloro-2-fluorophenyl)methanamine Hydrochloride


Medicinal Chemistry Library Synthesis Requiring High-Purity 3,6-Dichloro-2-fluoro Benzylamine Building Blocks

When constructing focused compound libraries via amide coupling, reductive amination, or nucleophilic substitution, the 98% purity specification (Leyan Cat. No. 1769845) ensures that the amine component is delivered with minimal competing nucleophilic impurities . The hydrochloride salt form further eliminates the need for pre-weighing neutralization when the reaction is conducted under basic aqueous conditions, as the salt dissolves and the free amine is liberated in situ [1].

Structure-Activity Relationship Studies Investigating Ortho-Fluorine Effects in Dichlorobenzylamine Series

The 3,6-dichloro-2-fluoro pattern provides a unique halogen configuration for probing the electronic and steric contributions of ortho-fluorine in benzylamine-based ligand series. Published SAR demonstrates that the position of chlorine substituents is a dominant determinant of biological activity in dichlorobenzylamine derivatives [2], and matched-pair analyses confirm that fluorine substitution directionally alters target binding relative to chlorine [3]. Procurement of this specific regioisomer enables controlled SAR exploration without halogen position variability.

Agrochemical Intermediate Research Leveraging Halogenated Benzylamine Scaffolds

Halogenated benzylamine derivatives are established intermediates in the synthesis of agrochemical active ingredients . The 3,6-dichloro-2-fluoro substitution pattern offers a differentiated physicochemical profile (logD, metabolic stability) relative to non-fluorinated dichlorobenzylamine analogs, as supported by class-level halogen bioisostere data [3]. The crystalline hydrochloride form facilitates reproducible dispensing in process chemistry development environments.

Enzymology Studies Using Benzylamine Substrates or Inhibitors

Benzylamine derivatives serve as substrates and inhibitors for enzymes including vascular adhesion protein-1 (VAP-1) and various kinases [4]. The 3,6-dichloro-2-fluoro substitution pattern provides a distinct electronic environment that may modulate enzyme binding kinetics relative to non-fluorinated or differently halogenated benzylamine analogs [3]. The availability of 98% purity material supports kinetic studies requiring precise inhibitor concentration determination.

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